4-(Chloromethyl)pyrimidine
Overview
Description
4-(Chloromethyl)pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C5H5ClN2 and its molecular weight is 128.56 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Analgesic Agents : Novel derivatives of pyrimidines, including those involving 4-(Chloromethyl)pyrimidine, have shown potential as anti-inflammatory and analgesic agents. A study highlighted the effectiveness of these derivatives, particularly with chlorophenyl substitution (Muralidharan, Raja, & Deepti, 2019).
Pharmacological Intermediates : Certain chloromethyl pyrimidine compounds serve as convenient intermediates for synthesizing various pharmacologically active pyrimidines (Ogurtsov & Rakitin, 2021).
Drug Action Improvement : Research has shown that targeting pyrimidines in pharmaceuticals, possibly including this compound, can enhance drug action through hydrogen bonding processes (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Antibacterial Agents : Novel pyrimidines, including those with chloromethyl groups, have been synthesized and show promise as antibacterial agents. This research presents new insights into combating bacterial infections (Dave & Shah, 2002).
Antifungal and Antiviral Activities : Pyrimidine derivatives have been shown to have significant antifungal and antiviral activities. This is particularly relevant in the context of agricultural applications and disease control (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).
Photophysical Properties Studies : Research into the photophysical properties of pyrimidine derivatives, including those with chloromethyl groups, has contributed to the understanding of their electronic and optical behaviors. This has implications for materials science and nanotechnology applications (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).
Mechanism of Action
Target of Action
4-(Chloromethyl)pyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects including anti-inflammatory activities . Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to changes in the expression and activities of certain inflammatory mediators . This interaction results in the inhibition of these mediators, thereby exerting an anti-inflammatory effect .
Biochemical Pathways
Pyrimidines are integral components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . Changes in pyrimidine metabolism can occur under a variety of conditions, including pathogen infections and the effects of antimetabolites and inhibitors .
Result of Action
The result of the action of this compound would be the inhibition of the expression and activities of certain inflammatory mediators, leading to an anti-inflammatory effect . This could potentially be beneficial in the treatment of conditions characterized by inflammation.
Future Directions
Pyrimidines are one of the most important biological families of nitrogen-containing molecules. They have attracted considerable interest for designing new antitumor agents . This review sums up recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .
Properties
IUPAC Name |
4-(chloromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-3-5-1-2-7-4-8-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROGQTWAAJTEFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80519766 | |
Record name | 4-(Chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80519766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54198-81-1 | |
Record name | 4-(Chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80519766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.